molecular formula C23H26N4O4S2 B2963612 4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 1019102-78-3

4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2963612
CAS RN: 1019102-78-3
M. Wt: 486.61
InChI Key: MPHBBKGLDZBRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C23H26N4O4S2 and its molecular weight is 486.61. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiproliferative Activities

Compounds with sulfonamide moieties, similar to the one , have been synthesized and tested for their antiproliferative activities against cancer cell lines. A study described the synthesis of pyrazole-sulfonamide derivatives and their evaluation against HeLa and C6 cell lines. These compounds exhibited cell-selective effects, particularly against rat brain tumor cells, with some showing broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert et al., 2014).

Cardiac Electrophysiological Activity

Another related area of research includes the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which have shown cardiac electrophysiological activity. These compounds, including some with sulfonamide groups, exhibited potency comparable to sematilide, a class III antiarrhythmic agent, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).

Carbonic Anhydrase Inhibition

Sulfonamide derivatives are known for their ability to inhibit carbonic anhydrase (CA) isoenzymes, which plays a critical role in various physiological processes. Studies on aromatic sulfonamide inhibitors have shown their effectiveness in inhibiting several CA isoenzymes, with compounds exhibiting nanomolar inhibitory concentrations. This suggests potential applications in treating conditions like glaucoma, epilepsy, and altitude sickness (Supuran et al., 2013).

Antibacterial Activities

Derivatives of sulfonamide have also been explored for their antibacterial activities. Novel analogs synthesized for this purpose have shown promising activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antibacterial agents (Palkar et al., 2017).

properties

IUPAC Name

4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-4-26(5-2)33(30,31)19-12-8-17(9-13-19)23(28)24-22-20-14-32(29)15-21(20)25-27(22)18-10-6-16(3)7-11-18/h6-13H,4-5,14-15H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHBBKGLDZBRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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